BenchChemオンラインストアへようこそ!

Crolibulin

Anaplastic Thyroid Cancer Vascular Disrupting Agent Phase I Clinical Trial

Crolibulin (EPC2407) is the only colchicine-site vascular disrupting agent to achieve a durable 13% complete response in anaplastic thyroid cancer (cisplatin combination), confirming its unique dual mechanism of microtubule destabilization and tumor vascular shutdown. Its distinct 4-aryl-4H-chromene scaffold provides freedom-to-operate advantages over stilbene-based VDAs such as CA-4P. A validated clinical PK-PD model using quantitative MRI enables dose-schedule optimization unmatched by other CBSIs. This is the primary reference compound for medicinal chemistry programs developing next-generation tubulin inhibitors and for translational studies integrating multimodal imaging pharmacodynamics.

Molecular Formula C18H17BrN4O3
Molecular Weight 417.3 g/mol
CAS No. 1000852-17-4
Cat. No. B1683790
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCrolibulin
CAS1000852-17-4
SynonymsEPC2407;  EPC 2407;  EPC-2407;  Crolibulin crinobulin.
Molecular FormulaC18H17BrN4O3
Molecular Weight417.3 g/mol
Structural Identifiers
SMILESCOC1=C(C(=CC(=C1)C2C3=C(C(=C(C=C3)N)N)OC(=C2C#N)N)Br)OC
InChIInChI=1S/C18H17BrN4O3/c1-24-13-6-8(5-11(19)17(13)25-2)14-9-3-4-12(21)15(22)16(9)26-18(23)10(14)7-20/h3-6,14H,21-23H2,1-2H3/t14-/m1/s1
InChIKeyJXONINOYTKKXQQ-CQSZACIVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Crolibulin (EPC2407, CAS 1000852-17-4): Colchicine-Site Tubulin Polymerization Inhibitor with Dual VDA and Apoptotic Activity


Crolibulin (EPC2407) is a small-molecule, synthetic 4-aryl-4H-chromene derivative that functions as a tubulin polymerization inhibitor and vascular disrupting agent (VDA) [1]. The compound binds specifically to the colchicine-binding site on β-tubulin, inhibiting the polymerization of tubulin into microtubules, which may result in cell cycle arrest, the induction of apoptosis, and the inhibition of tumor cell proliferation [2]. As a vascular disruption agent, crolibulin also disrupts tumor neovascularization, which may result in a reduction in tumor blood flow and tumor hypoxia and ischemic necrosis [3]. The compound has been evaluated in clinical trials for solid tumors and anaplastic thyroid cancer (ATC), reaching Phase II development [4].

Why Crolibulin Cannot Be Substituted with Other Colchicine-Site Binders or Vascular Disrupting Agents


Crolibulin cannot be generically substituted with other colchicine-site tubulin inhibitors (e.g., combretastatin A-4 phosphate/fosbretabulin, plinabulin) or other vascular disrupting agents due to key differentiating factors: (1) its dual mechanism combining potent microtubule destabilization with direct vascular disruption has produced a clinically observed 13% complete response rate in anaplastic thyroid cancer when combined with cisplatin—a response not reported for other CBSIs in this indication [1]; (2) its unique 4-aryl-4H-chromene scaffold and specific binding interactions at the colchicine site differ from the stilbene-based CA-4 and diketopiperazine-based plinabulin scaffolds, which affects tubulin isotype selectivity and downstream pharmacodynamics [2]; and (3) a defined clinical pharmacokinetic-pharmacodynamic (PK-PD) relationship established via quantitative MRI in human subjects enables dose-response optimization that is not available for many comparator VDAs [3].

Quantitative Comparative Evidence for Crolibulin Selection: Head-to-Head and Cross-Study Data


Evidence Item 1: Clinical Complete Response Rate in Anaplastic Thyroid Cancer — Crolibulin Plus Cisplatin vs. Cisplatin Alone (Cross-Study Comparable)

In a Phase I trial of crolibulin plus cisplatin in patients with anaplastic thyroid cancer (ATC), 1 of 8 evaluable ATC patients (13%) treated at the maximum tolerated dose (cisplatin 100 mg/m² day 1 + crolibulin 20 mg/m² days 1-3 every 21 days) achieved a RECIST 1.1 complete response (CR), and the same patient remained on crolibulin monotherapy for >12 months [1]. For comparison, historical data with cisplatin monotherapy in ATC shows a response rate of approximately 5-10%, with no durable complete responses reported [2]. This represents an absolute improvement in complete response rate of approximately 8-13 percentage points, with the added differentiator of durable response maintenance.

Anaplastic Thyroid Cancer Vascular Disrupting Agent Phase I Clinical Trial

Evidence Item 2: Structural Differentiation and Scaffold-Based Binding Mode vs. Combretastatin A-4 (Direct Head-to-Head Comparison)

Crolibulin and combretastatin A-4 (CA-4) share the colchicine binding site on β-tubulin but differ fundamentally in scaffold architecture: crolibulin utilizes a 4-aryl-4H-chromene core with a cyano group, whereas CA-4 is a stilbene-based cis-stilbene derivative [1]. In a direct comparative SAR study, crolibulin and CA-4 were evaluated side-by-side against five human cancer cell lines. Crolibulin exhibited antiproliferative activity comparable to CA-4, and novel crolibulin analogues (compounds 6a-d) demonstrated IC₅₀ values at nanomolar levels, with compound 6a showing antiproliferative activity (IC₅₀ = 0.030 μM) higher than both crolibulin and CA-4 [2]. The inhibition of microtubule assembly by compound 6a was comparable to that of CA-4, confirming that the chromene scaffold can achieve equivalent or superior target engagement [2].

Structure-Activity Relationship Tubulin Polymerization Colchicine Binding Site

Evidence Item 3: Clinical Pharmacokinetic-Pharmacodynamic Relationship Established by Quantitative MRI (Supporting Evidence with Class-Level Inference)

In a multisite Phase I clinical study (NCT00423410) of 11 subjects with advanced solid tumors treated with crolibulin (13-24 mg/m²), a strong correlation was established between higher plasma drug Cmax and a linear combination of reduced tumor perfusion (measured by DCE-MRI AUC90s) and increased water diffusivity (ADC) 2-3 days post-treatment [1]. Higher plasma drug AUC was correlated with increased tumor fraction exhibiting elevated ADC, indicative of treatment-induced cell swelling and decreased tumor perfusion [1]. The study produced multivariable linear regression models (adjusted R² and p-values reported) that quantitatively link crolibulin PK parameters (Cmax, AUC) to PD imaging biomarkers [2]. For class-level comparison, many vascular disrupting agents (e.g., CA-4P, vadimezan/ASA404) lack similarly robust, publicly available human PK-PD models, limiting rational dose optimization for combination studies [3].

Pharmacokinetics DCE-MRI Vascular Disruption

Optimal Research and Industrial Applications for Crolibulin Based on Differentiated Evidence


Scenario 1: Combination Therapy Research in Anaplastic Thyroid Cancer (ATC)

Crolibulin is the only colchicine-site VDA to demonstrate a durable complete response (13% CR rate, >12 months duration) in ATC when combined with cisplatin [1]. Research programs investigating novel combination regimens for ATC should prioritize crolibulin over other VDAs (e.g., fosbretabulin) based on this clinical signal of activity in a disease with median survival of 3-5 months. The established MTD (cisplatin 100 mg/m² + crolibulin 20 mg/m²) provides a validated starting point for dose optimization.

Scenario 2: Structure-Guided Medicinal Chemistry and Scaffold Hopping

The 4-aryl-4H-chromene scaffold of crolibulin represents a distinct chemical series from the stilbene-based CA-4 class [2]. Medicinal chemistry programs seeking to develop novel CBSIs with freedom-to-operate should use crolibulin as a reference compound rather than CA-4, leveraging the established SAR that the cyano group and A-ring are critical for antitumor activity. Novel analogues have been shown to achieve nanomolar IC₅₀ values and tubulin polymerization inhibition comparable to CA-4 [2].

Scenario 3: PK-PD Model-Informed Preclinical and Translational Studies

Crolibulin is uniquely positioned among VDAs for translational studies requiring PK-PD correlation due to the availability of a validated human multivariable regression model linking plasma exposure to quantitative MRI biomarkers of tumor perfusion and cellularity [3]. Researchers designing preclinical efficacy studies or Phase I/II combination trials can use crolibulin's established PK-PD relationship to inform dosing schedules and pharmacodynamic endpoint selection, an advantage not available for many comparator VDAs [4].

Scenario 4: Vascular Disruption Mechanism Studies in Solid Tumor Models

Preclinical studies using crolibulin in prostate cancer models (Myc-CaP) have demonstrated potent antivascular activity via contrast-enhanced MRI, with sustained vascular suppression when combined with androgen deprivation therapy [5]. This established multimodal imaging framework (MRI/BLI/US) for monitoring crolibulin's VDA effects provides a validated platform for investigators studying tumor vascular biology or developing next-generation vascular targeting agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for Crolibulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.